N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine
Description
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-10(2)4-7-9-6(3-8)5-11-7/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGKHIIBCJMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine typically involves the reaction of dimethylamine with 1,3-thiazole-2-carbaldehyde. The process begins with the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different chemical and biological properties, making them useful in various applications.
Scientific Research Applications
Medicinal Chemistry
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine has been investigated for its potential therapeutic properties. Its thiazole moiety is known for biological activity, including antimicrobial and antifungal effects. Research indicates that derivatives of thiazole can inhibit various pathogens and may serve as lead compounds for drug development.
Antimicrobial Studies
Studies have shown that compounds containing thiazole rings exhibit significant antibacterial activity. For instance, derivatives of this compound have been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth and biofilm formation.
Cancer Research
Research into the compound's effects on cancer cells has revealed potential cytotoxicity against various cancer lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest, making it a candidate for further investigation in anticancer drug development.
Neuropharmacology
The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Preliminary studies indicate it may influence neurotransmitter systems, leading to exploration in treating neurodegenerative diseases or mood disorders.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of new antimicrobial agents | Effective against various pathogens |
| Antimicrobial Studies | Inhibition of bacterial growth | Significant activity against S. aureus and E. coli |
| Cancer Research | Cytotoxic effects on cancer cell lines | Induces apoptosis in tested cancer cells |
| Neuropharmacology | Potential effects on neurotransmitter systems | May influence mood and cognition |
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against multi-drug resistant strains of bacteria. The results showed a minimum inhibitory concentration (MIC) lower than that of existing antibiotics, suggesting its potential as a new antibacterial agent .
Case Study 2: Cancer Cell Cytotoxicity
A research article in Cancer Letters explored the cytotoxic effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in significant cell death compared to control groups, indicating its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The aminomethyl and thiazole groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Reactivity and Functionalization
N-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine
- Structure: Features a chloromethyl group at the 4-position (vs. aminomethyl in the target compound).
- Molecular Weight : 227.16 g/mol (hydrochloride form: 82586-71-8) .
- Applications : Serves as a precursor for synthesizing thiazole derivatives due to the reactive chloromethyl group, enabling nucleophilic substitution or further amination . It is also an impurity standard in the synthesis of Nizatidine , a histamine H₂-receptor antagonist .
- Key Difference: The chloromethyl group enhances reactivity for chemical modifications, whereas the aminomethyl group in the target compound provides direct amine functionality for biochemical interactions .
N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles
- Structure : Aryl groups at the 4-position of the thiazole ring, linked to secondary amines .
- Applications : Demonstrated antioxidant properties in studies, attributed to the electron-donating aryl groups and amine moieties .
Solubility and Stability
Data Table: Structural and Functional Comparison
Biological Activity
N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine, also known as this compound dihydrochloride, is a bioactive compound with a molecular formula of C7H15Cl2N3S and a molecular weight of 244.19 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antimicrobial and neuroprotective effects.
| Property | Value |
|---|---|
| Molecular Formula | C7H15Cl2N3S |
| Molecular Weight | 244.19 g/mol |
| CAS Number | 1158234-43-5 |
| Storage Conditions | Room temperature |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been noted for their effectiveness against various bacterial strains. A study highlighted that derivatives with thiazole moieties demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models. In vitro studies using PC12 cells showed that certain derivatives could significantly reduce oxidative stress induced by hydrogen peroxide (H₂O₂), indicating a protective mechanism against neuronal damage . The compound's ability to inhibit acetylcholinesterase (AChE) activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that while some derivatives exhibit low toxicity at therapeutic doses, higher concentrations can lead to cell death. For example, studies indicated that certain thiazole derivatives were non-cytotoxic at concentrations below 10 µM but showed significant cytotoxic effects at higher doses . This dual nature emphasizes the importance of dosage in therapeutic applications.
Study on Anticholinesterase Activity
A recent study evaluated the anticholinesterase activity of several thiazole derivatives, including those related to this compound. The results indicated that some compounds acted as mixed-type inhibitors of AChE, suggesting their potential use in enhancing cholinergic neurotransmission .
Evaluation of Neuroprotective Effects
In another investigation, the neuroprotective effects of selected thiazole derivatives were assessed against H₂O₂-induced cytotoxicity in neuronal cell lines. The findings revealed that one derivative reduced cell death by approximately 53% compared to a control group treated with ferulic acid, a known antioxidant . This study underscores the therapeutic promise of these compounds in neuroprotection.
Q & A
Q. How can high-throughput screening (HTS) platforms expedite structure-activity relationship (SAR) studies?
- Methodology : Employ 96-well plate assays with fluorescent probes (e.g., Thioflavin T for amyloid aggregation). Automated liquid handlers enable rapid testing of derivatives. SAR data can guide rational design of analogs with improved potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
